Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]-
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Overview
Description
Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]- is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s molecular formula is C15H17NS, and it is characterized by the presence of a benzenemethanamine core with N-methyl and phenylthio substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]- typically involves multiple steps, starting from readily available precursors One common method includes the reaction of benzenemethanamine with methyl iodide to introduce the N-methyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phenylthio group to a thiol or even a hydrogen atom.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or hydrogenated products.
Substitution: Various substituted benzenemethanamines depending on the nucleophile used.
Scientific Research Applications
Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]- involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The N-methyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, N-methyl-: Lacks the phenylthio group, making it less reactive in certain chemical reactions.
Benzenemethanamine, N-phenyl-N-(phenylmethyl)-: Contains two phenyl groups, which may alter its chemical properties and reactivity.
Benzeneethanamine, N-methyl-: Has an ethyl group instead of a methylene group, affecting its steric and electronic properties.
Uniqueness
Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]- is unique due to the presence of both N-methyl and phenylthio groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
51643-81-3 |
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Molecular Formula |
C15H17NS |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
N-methyl-1-phenyl-N-(phenylsulfanylmethyl)methanamine |
InChI |
InChI=1S/C15H17NS/c1-16(12-14-8-4-2-5-9-14)13-17-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |
InChI Key |
BMCXHGCNSMRAPU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)CSC2=CC=CC=C2 |
Origin of Product |
United States |
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